Nonanamide, 2-propyl-

Description

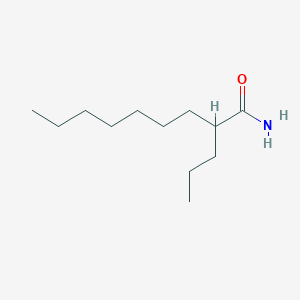

Nonanamide, 2-propyl-, commonly known as Nonivamide (CAS RN: 2444-46-4), is a synthetic capsaicinoid with the IUPAC name N-(4-Hydroxy-3-methoxybenzyl)nonanamide . Its structure consists of a nonanamide chain (nine-carbon alkyl group) linked to a vanillyl moiety (4-hydroxy-3-methoxybenzyl group).

Its purity (>98%) and structural confirmation are typically verified using techniques like HPLC-MS, $^{1}\text{H-NMR}$, and $^{13}\text{C-NMR}$ . The compound is widely used in pharmaceuticals and consumer products (e.g., topical analgesics) due to its potent TRPV1 activation properties .

Properties

CAS No. |

219908-05-1 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

2-propylnonanamide |

InChI |

InChI=1S/C12H25NO/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h11H,3-10H2,1-2H3,(H2,13,14) |

InChI Key |

OFQRNESBICPOHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanamide, 2-propyl- typically involves the reaction of nonanoic acid with 2-propylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of Nonanamide, 2-propyl-.

Industrial Production Methods

In an industrial setting, the production of Nonanamide, 2-propyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Nonanamide, 2-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert Nonanamide, 2-propyl- to its corresponding amine or alcohol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted amides.

Scientific Research Applications

Nonanamide, 2-propyl- has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: Nonanamide, 2-propyl- is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Nonanamide, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nonivamide belongs to a class of vanilloid TRPV1 agonists. Below is a comparative analysis of its structural and functional properties relative to analogous compounds:

Table 1: Structural and Functional Comparison of Nonivamide and Analogues

Key Findings :

Structural Determinants of Activity: The 4-hydroxy (4-OH) and 3-methoxy (3-MeO) groups on the benzyl ring are critical for TRPV1 activation. Nonivamide’s 4-OH forms hydrogen bonds with TRPV1’s Trp549, while 3-MeO stabilizes interactions with Glu513 in the receptor’s "hole-A" pocket . Removal of 4-OH (e.g., N-(3-methoxybenzyl)nonanamide) or 3-MeO (e.g., N-(4-hydroxybenzyl)nonanamide) drastically reduces potency .

Alkyl Chain Modifications: Chain length: Capsaicin (C18) and dihydrocapsaicin (C18) exhibit prolonged receptor activation compared to Nonivamide (C17) due to increased lipophilicity and membrane retention . Branching: Saturation (e.g., dihydrocapsaicin) reduces irritation but maintains TRPV1 efficacy .

Inactive Analogues: N-Benzylnonanamide lacks the vanillyl group and binds TRPV1 in a reversed orientation, acting as a weak antagonist .

Table 2: Physicochemical Properties

| Property | Nonivamide | Capsaicin | Dihydrocapsaicin |

|---|---|---|---|

| Molecular Weight (g/mol) | 293.40 | 305.41 | 307.43 |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) | Similar to Nonivamide | Similar to Nonivamide |

| Melting Point (°C) | Not reported | 65–70 | 58–60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.